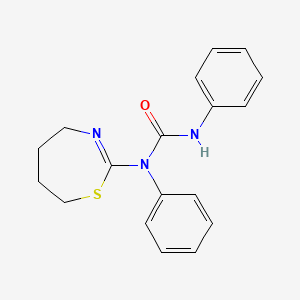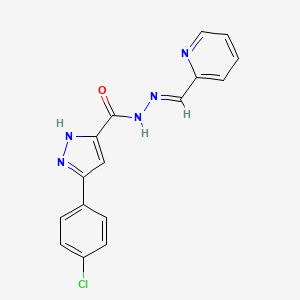![molecular formula C15H13N3O2 B5544766 N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide often involves multistep reactions that include the formation of cyclopropane rings and the incorporation of furan and pyridine moieties. For instance, the stereoselective synthesis of activated cyclopropanes with a chiral auxiliary has been reported, highlighting the complexity of such syntheses (Kojima, Hiroike, & Ohkata, 2004).
Molecular Structure Analysis
The molecular structure of compounds containing furan and pyridine rings has been studied using various analytical techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms and the spatial configuration of the molecule, which are crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Compounds with structures similar to N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide participate in a range of chemical reactions, influenced by the presence of reactive functional groups. For example, the interaction of enamines with cyanothioacetamide can lead to the formation of morpholinium salts and subsequent reactions to yield thioethers and substituted pyridine-thiones (Dyachenko & Chernega, 2006).
Wissenschaftliche Forschungsanwendungen
Analgesic Activity : A study by Krivokolysko et al. (2021) synthesized new hybrid molecules containing 2-furyl and partially saturated pyridine fragments, which showed significant analgesic activity in vivo, surpassing that of the reference drug metamizole sodium. This indicates potential applications in pain management (Krivokolysko et al., 2021).
Alzheimer's Disease Therapy : Hassan et al. (2018) explored the synthesis of multifunctional amides, including 2-furyl(1-piperazinyl)methanone derivatives, for potential therapeutic applications in Alzheimer's disease. The study found moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in developing new drugs for Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Applications : Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones, nicotinonitrile, and other derivatives, which were then evaluated for their antimicrobial properties. This research suggests potential applications in developing new antimicrobial agents (Altalbawy, 2013).
Corrosion Inhibition : A study by Yıldırım and Çetin (2008) focused on the synthesis of 2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives and their application as corrosion inhibitors. This highlights the potential use of these compounds in protecting metals from corrosion (Yıldırım & Çetin, 2008).
Heterocyclic Synthesis : Elgemeie et al. (1988) demonstrated the use of arylmethylenecyanothioacetamide in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, indicating the role of these compounds in synthesizing complex heterocyclic structures (Elgemeie et al., 1988).
Antitumor Properties : Girgis et al. (2006) synthesized a variety of nicotinamide derivatives with considerable in vitro antitumor properties. This research suggests potential applications in developing new anticancer drugs (Girgis et al., 2006).
Eigenschaften
IUPAC Name |
N-[3-cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)17-15-12(8-16)11(14-3-2-6-20-14)7-13(18-15)10-4-5-10/h2-3,6-7,10H,4-5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRZUTAPJOONMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=N1)C2CC2)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)
![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)
![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)
![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)


![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
